(1E)-1-[(3E)-4-(4-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)hydrazine
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Overview
Description
4-(4-Fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone typically involves the reaction of 4-(4-fluorophenyl)-3-buten-2-one with 2-(4-nitrophenyl)hydrazine. The reaction is usually carried out in boiling ethanol containing a small amount of hydrochloric acid (0.2 mL; 37%) for about 1.5 hours. The product is then isolated by filtration, washed with ethanol, and recrystallized from dimethylformamide to obtain a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or fluoro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(4-Fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is used in the development of sensor materials for detecting ions and gases.
Analytical Chemistry: Hydrazones are employed in the selective extraction and spectroscopic determination of transition metals.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-3-buten-2-one hydrazone
- 2-(4-Nitrophenyl)hydrazone derivatives
Uniqueness
4-(4-Fluorophenyl)-3-buten-2-one 2-(4-nitrophenyl)hydrazone is unique due to the presence of both fluorophenyl and nitrophenyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to other hydrazone derivatives .
Properties
Molecular Formula |
C16H14FN3O2 |
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Molecular Weight |
299.30 g/mol |
IUPAC Name |
N-[(E)-[(E)-4-(4-fluorophenyl)but-3-en-2-ylidene]amino]-4-nitroaniline |
InChI |
InChI=1S/C16H14FN3O2/c1-12(2-3-13-4-6-14(17)7-5-13)18-19-15-8-10-16(11-9-15)20(21)22/h2-11,19H,1H3/b3-2+,18-12+ |
InChI Key |
JCASTVMROJJCHY-YCOBMQIASA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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